1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine is a compound that belongs to the class of piperazine derivatives. This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act by binding to specific receptors in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a drug delivery agent, as it has been shown to have good solubility and bioavailability. Additionally, it could be studied for its potential as a imaging agent for cancer diagnosis. Overall, there is still much to be explored with this compound, and it holds promise for various scientific research applications.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of various diseases. For example, it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-4-27-22-15-19(7-10-21(22)26-3)17-24-13-11-23(12-14-24)16-18-5-8-20(25-2)9-6-18/h5-10,15H,4,11-14,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJLMZYUGVFXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.